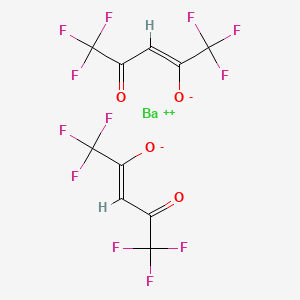

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium” is a chemical compound. The compound acts as a chelating ligand . It is used as a liquid crystal intermediate .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 208.0586 .Chemical Reactions Analysis

The surface chemistry of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, a hydrogenated form of the most common ligand in metal and metal oxide deposition, has been investigated using multiple internal reflection Fourier transform infrared spectroscopy (MIR-FTIR), Auger electron spectroscopy (AES), thermal desorption mass spectrometry, and computational analysis .Physical And Chemical Properties Analysis

The compound has a boiling point of 70-71 °C and a density of 1.47 g/mL at 25 °C . The refractive index n20/D is 1.332 (lit.) .Aplicaciones Científicas De Investigación

Electromagnetic Interference Shielding

Summary of the Application

Barium Hexafluoroacetylacetonate has been used in the synthesis of nanocomposites with barium hexaferrite (BHF) and barium titanate (BT) for applications in electromagnetic interference shielding .

Methods of Application

The formation of BHF and BT was confirmed through Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) analyses . Scanning electron microscopy (SEM) was used to depict the unique morphologies and dispersions of particles in the synthesized nanocomposites .

Results or Outcomes

The study found that the composite’s ability to store and dissipate both electrical and magnetic energy was influenced by the concentrations of BT and BHF . A significant achievement of this research was the attainment of a reflection loss (RL) value of − 45 dB at 9.3 GHz for the composite with 75% BHF, suggesting the composite’s potential as an effective microwave absorber .

Synthesis of Nanocomposites

Summary of the Application

Barium Hexafluoroacetylacetonate is used in the synthesis of nanocomposites .

Methods of Application

The compound is used in the formation of nanocomposites, although the specific methods of application are not detailed .

Results or Outcomes

The outcomes of this application are not specified in the source .

Getter for Vacuum Tubes

Summary of the Application

In its elemental form, barium is used as a “getter,” or unwanted gas remover, for vacuum tubes .

Methods of Application

The specific methods of application for this use are not detailed in the source .

Results or Outcomes

Synthesis of High Purity, Submicron and Nanopowder Forms

Summary of the Application

Barium Hexafluoroacetylacetonate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered .

Results or Outcomes

Additive to Steel and Cast Iron

Summary of the Application

In its elemental form, barium is used as an additive to steel and cast iron .

Results or Outcomes

Alloyed with Silicon and Aluminum in Load-Bearing Alloys

Summary of the Application

Barium is also alloyed with silicon and aluminum in load-bearing alloys .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

barium(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXISMDFUAVWSS-PAMPIZDHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2BaF12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium | |

CAS RN |

118131-57-0 |

Source

|

| Record name | 118131-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.